sodium;(3R)-3-hydroxy(2,4-13C2)butanoate
Description
Significance of (3R)-3-Hydroxybutanoate in Biological Systems
(3R)-3-Hydroxybutanoate is one of the three primary ketone bodies, alongside acetoacetate (B1235776) and acetone, produced predominantly in the liver mitochondria from the oxidation of fatty acids. nih.gov This production increases significantly during periods of low glucose availability, such as prolonged fasting, strenuous exercise, or adherence to a ketogenic diet. nih.govnih.govmdpi.com Under these conditions, ketone bodies become a crucial alternative fuel source for extrahepatic tissues, including the brain, heart, and skeletal muscle. nih.govmdpi.com
Functionally, (3R)-3-hydroxybutanoate is considered a highly efficient metabolic fuel. ncats.io Studies have suggested that it yields more ATP per mole of substrate than pyruvate (B1213749) and increases the free energy released from ATP hydrolysis. ncats.io In isolated rat heart models, ketones were shown to enhance contractility while decreasing oxygen consumption. nih.gov This metabolic efficiency underscores its importance in maintaining cellular energy homeostasis, particularly when the primary energy source, glucose, is scarce. nih.govnih.gov
The metabolic journey of (3R)-3-hydroxybutanoate is deeply intertwined with central carbon metabolism. After being transported from the liver to peripheral tissues, it is converted back into acetyl-CoA. nih.gov This process involves oxidation of (3R)-3-hydroxybutanoate to acetoacetate, which is then activated to acetoacetyl-CoA. Finally, acetoacetyl-CoA is cleaved to yield two molecules of acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle, a central hub of cellular respiration for energy production. nih.govgenome.jp This integration allows the carbon skeleton of fatty acids, via (3R)-3-hydroxybutanoate, to fuel the metabolic machinery of various organs.
Interactive Table: Key Metabolic Pathways Involving (3R)-3-Hydroxybutanoate
| Pathway | Role of (3R)-3-Hydroxybutanoate | Key Enzymes/Processes | End Product of Contribution |
|---|---|---|---|
| Ketogenesis (Liver) | Product of fatty acid oxidation | HMG-CoA synthase, HMG-CoA lyase | Circulating energy substrate |
| Ketolysis (Extrahepatic Tissues) | Substrate for energy production | BDH1, SCOT, Thiolase | Acetyl-CoA |
| Tricarboxylic Acid (TCA) Cycle | Fuel source via Acetyl-CoA | Citrate (B86180) synthase, etc. | ATP, NADH, FADH2 |
Rationale for Stable Isotope Labeling in Advanced Metabolic Research
To move beyond static measurements of metabolite concentrations and understand the dynamic flow of molecules through metabolic networks, researchers utilize stable isotope tracers. The use of non-radioactive isotopes like ¹³C provides a safe and powerful method to map metabolic fluxes in living systems. oup.com
Metabolic Flux Analysis (MFA) using ¹³C-labeled substrates is a cornerstone technique for quantifying intracellular metabolic rates. nih.govnih.gov The fundamental principle involves introducing a substrate enriched with ¹³C at specific atomic positions into a biological system. youtube.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.
The specific locations of the labels are crucial. For example, by providing glucose labeled at the first carbon ([1-¹³C]glucose), researchers can trace how that specific carbon atom is distributed among various products. youtube.com By analyzing the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of ¹³C atoms—in metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can deduce the activity of different metabolic pathways. nih.govyoutube.com This allows for the quantitative determination of fluxes, or the rates of conversion between metabolites, providing a detailed picture of cellular metabolism. youtube.com
The choice of tracer, particularly its specific labeling pattern, significantly influences the precision and scope of a metabolic flux experiment. nih.gov While uniformly labeled substrates (where all carbons are ¹³C) can show whether a metabolite is derived from the tracer, they may not be able to distinguish between converging pathways. youtube.com
Site-specific enrichment, as seen in sodium;(3R)-3-hydroxy(2,4-¹³C₂)butanoate , offers distinct advantages. By labeling only the C2 and C4 positions, researchers can gain more granular insights. When this molecule is metabolized to two molecules of acetyl-CoA, the labels will be distributed in a predictable pattern. The acetyl-CoA derived from carbons 3 and 4 of the butanoate will contain the ¹³C label at its methyl carbon (C2), while the acetyl-CoA from carbons 1 and 2 will have its ¹³C label at the carbonyl carbon (C1).
Tracing these distinct acetyl-CoA molecules through the TCA cycle and other biosynthetic pathways allows for:
Resolving Ambiguous Pathways: Disentangling fluxes from multiple pathways that converge on the same metabolite. youtube.com
High Precision: Achieving more confident estimates of specific metabolic fluxes compared to using more common or uniformly labeled tracers. nih.gov
Probing Specific Reactions: Designing focused analyses to investigate particular enzymatic steps or pathway segments. nih.govresearchgate.net
This level of detail is critical for understanding the metabolic reprogramming that occurs in various physiological and pathological states.
Interactive Table: Comparison of ¹³C Labeling Strategies
| Labeling Strategy | Description | Common Use | Advantages | Limitations |
|---|---|---|---|---|
| Natural Abundance | Utilizes the ~1.1% natural occurrence of ¹³C | Initial metabolic profiling | No perturbation of the system | Low signal, limited flux information |
| Uniform Labeling (U-¹³C) | All carbon atoms in the tracer molecule are ¹³C | General pathway tracing | Strong signal, easy to see incorporation | Can be difficult to resolve convergent pathways |
| Positional/Site-Specific Labeling | Only specific carbon atoms are ¹³C (e.g., 2,4-¹³C₂) | High-resolution flux analysis | High precision for specific pathways, resolves ambiguity nih.gov | Requires careful experimental design and data analysis |
Structure
2D Structure
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
128.07 g/mol |
IUPAC Name |
sodium;(3R)-3-hydroxy(2,4-13C2)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1; |
InChI Key |
NBPUSGBJDWCHKC-WGJKDMNVSA-M |
Isomeric SMILES |
[13CH3][C@H]([13CH2]C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Application of Sodium; 3r 3 Hydroxy 2,4 13c2 Butanoate in Quantitative Metabolic Flux Analysis
Experimental Design for 13C-Labeling Studies Utilizing (3R)-3-Hydroxy(2,4-13C2)butanoate
The success of metabolic flux analysis hinges on a robust experimental design. This involves carefully planning the introduction of the tracer and maintaining appropriate conditions to ensure that the labeling patterns in metabolites accurately reflect intracellular metabolic activities.
In living organisms (in vivo), achieving a state of isotopic steady-state is critical for accurate flux calculations. This is typically accomplished through a primed-continuous infusion protocol. nih.gov This method involves an initial large dose of the tracer, known as a bolus, to rapidly increase its concentration in the plasma, followed by a continuous infusion at a lower rate to maintain this concentration for the duration of the experiment. nih.govnih.gov
For ketone body tracers like (3R)-3-hydroxy(2,4-13C2)butanoate, researchers may implant indwelling catheters, for instance in the jugular vein, to allow for stress-free administration of the tracer during the experiment. nih.govbiorxiv.orgbiorxiv.org The duration of the infusion is a key parameter that must be established, often through preliminary studies, to ensure that the labeling of key metabolite pools reaches a plateau. researchgate.net Failure to achieve an isotopic steady state before sampling can lead to significant errors in the estimation of metabolic fluxes. researchgate.net
Below is an example of an infusion protocol used for a similar 13C-labeled β-hydroxybutyrate tracer in human studies.
Table 1: Example of an In Vivo Infusion Protocol for [2,4-13C2]-β-Hydroxybutyrate
| Parameter | Value | Duration | Reference |
|---|---|---|---|
| Tracer Concentration | 200 mmol/L | N/A | nih.gov |
| Bolus Infusion Rate | 16.7 mL/min | 20 minutes | nih.gov |
| Continuous Infusion Rate | 22 µmol/kg/min | ~100 minutes | nih.gov |
| Total Study Duration | ~120 minutes | N/A | nih.gov |
In cell culture (in vitro) systems, the experimental design focuses on substituting the standard, unlabeled substrate in the culture medium with its 13C-labeled counterpart. For studies using Sodium;(3R)-3-hydroxy(2,4-13C2)butanoate, this involves preparing a culture medium where this labeled ketone body is provided as an energy source.
The choice of tracer and its concentration is critical for probing specific reactions. nih.gov Researchers must ensure that the provided substrate concentration is relevant to the physiological state being modeled. The cells are then incubated for a predetermined period to allow for the uptake and metabolism of the labeled substrate, leading to 13C enrichment in downstream metabolites. nih.gov Similar to in vivo studies, achieving isotopic steady state is a primary goal. The fractional enrichment of metabolites is analyzed after harvesting the cells and extracting the metabolites. nih.gov This approach has been used to study the metabolism of various cell types, including tumor cells and microorganisms. nih.govnih.gov
Tracing Carbon Flow Through Core Metabolic Networks
Once the labeled carbons from (3R)-3-hydroxy(2,4-13C2)butanoate enter the cell, they are metabolized into acetyl-CoA, which then enters central carbon metabolism. The specific labeling pattern of the tracer allows for detailed tracking of these carbons.
While (3R)-3-hydroxybutanoate does not directly enter glycolysis or the Pentose Phosphate Pathway (PPP), its carbon atoms can be traced into these pathways indirectly. The tracer is first converted to two molecules of acetyl-CoA. This acetyl-CoA enters the TCA cycle, labeling the cycle's intermediates. A key TCA cycle intermediate, oxaloacetate, can be withdrawn from the cycle in a process called cataplerosis to form phosphoenolpyruvate (B93156) (PEP), a central metabolite in glycolysis and its reverse pathway, gluconeogenesis. researchgate.net
If this labeled PEP is used for gluconeogenesis, it can produce labeled glucose-6-phosphate. This newly synthesized, labeled glucose-6-phosphate can then enter the PPP. nih.gov The PPP is crucial for producing NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govnih.gov Therefore, by measuring the 13C isotopologues of glycolytic and PPP intermediates, researchers can quantify the contribution of ketone body carbons to these pathways, reflecting the activity of cataplerotic and gluconeogenic routes. researchgate.net
The primary application of (3R)-3-hydroxy(2,4-13C2)butanoate is the detailed analysis of TCA cycle fluxes. After entering the cell, the tracer is oxidized to acetoacetate (B1235776) and then cleaved into two molecules of acetyl-CoA. The [2,4-13C2] labeling results in the formation of one molecule of [1,3-13C2]acetyl-CoA and one molecule of unlabeled acetyl-CoA.
When the labeled [1,3-13C2]acetyl-CoA condenses with oxaloacetate to form citrate (B86180), it introduces a specific M+2 labeling pattern into the TCA cycle. As this labeled citrate is metabolized through successive reactions, the 13C atoms are distributed among the other TCA cycle intermediates. By analyzing the mass isotopologue distribution of these intermediates, or of amino acids that are in equilibrium with them (like glutamate (B1630785) and glutamine with α-ketoglutarate), the rate of the TCA cycle (flux) can be determined. nih.gov
Studies using [2,4-13C2]-β-hydroxybutyrate in the human brain have shown that the 13C label is readily incorporated into the pools of glutamate and glutamine. nih.gov The relative enrichment of these amino acids provides a direct readout of TCA cycle activity fueled by ketone bodies. nih.gov
Table 2: Relative Fractional 13C Enrichment in Brain Amino Acids Following [2,4-13C2]-β-Hydroxybutyrate Infusion
| Metabolite | Relative Fractional Enrichment (%) | Reference |
|---|---|---|
| Glutamate (C4) | 6.78 ± 1.71 | nih.gov |
| Glutamine (C4) | 5.68 ± 1.84 | nih.gov |
| Aspartate (C3) | 4.20 ± 1.10 (calculated from ratio) | nih.gov |
Data represents the mean enrichment measured in human subjects, indicating active metabolism of the ketone body tracer in the TCA cycle. nih.gov
Anaplerosis refers to the reactions that replenish TCA cycle intermediates that have been removed for biosynthesis, while cataplerosis describes these removal reactions. nih.govresearchgate.net The TCA cycle is not just a power generator but also a hub for biosynthesis, providing precursors for pathways like gluconeogenesis, fatty acid synthesis, and amino acid synthesis. researchgate.net
Using a tracer like this compound helps quantify these fluxes. The tracer provides a steady input of labeled acetyl-CoA into the cycle. The dilution of the 13C label in the TCA cycle intermediate pool over time can indicate the rate of influx of unlabeled carbons from anaplerotic pathways, such as the conversion of pyruvate (B1213749) to oxaloacetate by pyruvate carboxylase. nih.gov Conversely, by tracking the appearance of the 13C label in biosynthetic products derived from TCA cycle intermediates (e.g., glucose or non-essential amino acids), the rate of cataplerosis can be determined. researchgate.netannualreviews.org This provides a comprehensive picture of how the TCA cycle's function is balanced between energy production and biosynthesis. annualreviews.org
Assessment of Substrate Utilization and Metabolic Compartmentation
The isotopically labeled ketone body, this compound, serves as a powerful tracer for elucidating the complex interplay of substrate utilization and metabolic partitioning within different tissues and cellular compartments. When introduced into a biological system, the 13C labels on the second and fourth carbons of the β-hydroxybutyrate (BHB) molecule are tracked as it is metabolized. The primary catabolic pathway for BHB involves its oxidation to acetoacetate, which is then converted to two molecules of acetyl-CoA. The specific labeling pattern of (3R)-3-hydroxy(2,4-13C2)butanoate results in the formation of [1-13C]acetyl-CoA and [2-13C]acetyl-CoA. This dual-labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle, leading to a distinctive 13C enrichment pattern in downstream metabolites, which can be detected and quantified using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.net This allows researchers to trace the contribution of ketone bodies to cellular energy metabolism relative to other substrates like glucose or fatty acids.
Quantifying Contribution to Oxidative Metabolism in Specific Tissues
The use of (3R)-3-hydroxy(2,4-13C2)butanoate allows for precise quantification of ketone body oxidation in various tissues, most notably the brain and heart, which readily utilize ketones as an energy source. nih.gov By measuring the incorporation of the 13C label into metabolites of the TCA cycle, researchers can calculate the rate of ketone body consumption and its contribution to the total oxidative fuel mix.
In studies of the human brain, infusions of [2,4-13C2]-β-hydroxybutyrate have been used to measure its uptake and metabolism. nih.gov The 13C label is tracked as it appears in the amino acid pools of glutamate and glutamine, which are in equilibrium with the TCA cycle intermediate α-ketoglutarate. researchgate.net The rate of 13C enrichment in these amino acids provides a direct measure of the rate of acetyl-CoA entry from BHB into the neuronal and glial TCA cycles. For instance, in a study of healthy human subjects, the fractional enrichment of 13C in brain glutamate and glutamine was measured during a [2,4-13C2]-BHB infusion. nih.gov The results indicated that BHB consumption was predominantly neuronal, accounting for a significant percentage of total acetyl-CoA oxidation. nih.gov
These studies often distinguish between metabolic activities in different cell types within a tissue, such as neurons and astrocytes in the brain. researchgate.net The differential labeling patterns in glutamate (primarily associated with neurons) and glutamine (synthesized in astrocytes) allow for the resolution of metabolic fluxes within these distinct cellular compartments. researchgate.netnih.gov
Table 1: Research Findings on 13C Enrichment in Human Brain Metabolites Following [2,4-13C2]-β-Hydroxybutyrate Infusion This table presents data synthesized from a study on human brain metabolism using [2,4-13C2]-BHB as a tracer.
| Parameter | Value | Significance |
|---|---|---|
| Plasma [2,4-13C2]-BHB Concentration | 2.25 ± 0.24 mmol/L | Represents the concentration of the infused tracer available to the brain. nih.gov |
| Apparent Tissue BHB Concentration | 0.18 ± 0.06 mmol/L | Indicates the level of ketone body uptake into the brain tissue. nih.gov |
| Relative Fractional Enrichment of 13C-4-Glutamate | 6.78 ± 1.71% | Quantifies the incorporation of the 13C label into the neuronal TCA cycle. nih.gov |
| Relative Fractional Enrichment of 13C-4-Glutamine | 5.68 ± 1.84% | Quantifies the incorporation of the 13C label into the astroglial TCA cycle. nih.gov |
| Calculated Contribution to Total Acetyl-CoA Oxidation | 6.4 ± 1.6% | Shows the percentage of the brain's energy derived from the oxidation of the traced ketone body under the study conditions. nih.gov |
Similarly, studies in the heart have used 13C-labeled ketone bodies to assess their contribution to myocardial energy metabolism. nih.gov The enrichment of 13C in cardiac glutamate provides a quantitative index of ketone body oxidation through the TCA cycle in heart muscle cells. nih.gov
Interfacing with De Novo Lipogenesis and Amino Acid Synthesis
The acetyl-CoA generated from the breakdown of (3R)-3-hydroxy(2,4-13C2)butanoate is a key metabolic hub, linking ketone body utilization with major biosynthetic pathways, including de novo lipogenesis (DNL) and the synthesis of non-essential amino acids.
Amino Acid Synthesis: The most direct biosynthetic fate of ketone-derived carbon, other than oxidation, is its incorporation into the amino acids glutamate, glutamine, and aspartate via the TCA cycle. nih.gov As acetyl-CoA from [2,4-13C2]-BHB enters the TCA cycle, the 13C label is transferred to α-ketoglutarate, which can then be transaminated to form glutamate. researchgate.net Glutamate, in turn, can be converted to glutamine. researchgate.netnih.gov The detection of 13C-labeled glutamate and glutamine is a cornerstone of tracing studies, confirming the metabolic activity of the pathway. nih.gov For example, infusions of [2,4-13C2]-BHB in humans led to detectable 13C labeling in the brain pools of glutamate, glutamine, and aspartate, demonstrating the direct flow of carbon from ketone bodies into these amino acid pools. nih.gov
De Novo Lipogenesis (DNL): De novo lipogenesis is the process of synthesizing fatty acids from non-lipid precursors, primarily acetyl-CoA. nih.gov Acetyl-CoA derived from ketone bodies can, in principle, be used for the synthesis of fatty acids and sterols. nih.gov By tracing the 13C label from (3R)-3-hydroxy(2,4-13C2)butanoate into the lipid fraction of a tissue, researchers can quantify the contribution of ketone bodies to DNL. While DNL is often associated with high-carbohydrate states, tracing studies can reveal the extent to which ketone-derived carbons are channeled into lipid synthesis under various physiological and pathological conditions. nih.govnih.gov The methodology is similar to tracer studies that use 13C-glucose or 14C-acetate to measure DNL activity, providing insights into the regulation of this critical anabolic pathway. nih.govtno-pharma.com
Dynamic Metabolic Profiling Using (3R)-3-Hydroxy(2,4-13C2)butanoate as a Tracer
Dynamic metabolic profiling involves monitoring the metabolic fate of a labeled substrate over time. nih.govnih.gov This approach provides a richer understanding of metabolic fluxes and pathway kinetics compared to steady-state measurements taken at a single time point. Using (3R)-3-hydroxy(2,4-13C2)butanoate, researchers can perform time-course analyses to observe the rate of its uptake, catabolism, and incorporation into downstream metabolites in real-time.
Methodologies such as in vivo 13C NMR spectroscopy are particularly well-suited for dynamic profiling. nih.gov Following the administration of the 13C-labeled BHB, serial spectra can be acquired to track the appearance and accumulation of the 13C signal in various metabolic products. For example, dynamic 13C NMR spectra of the heart after injection of a labeled ketone body precursor can reveal the time-resolved conversion to downstream metabolites like glutamate. nih.gov
A typical dynamic study might involve a continuous infusion of (3R)-3-hydroxy(2,4-13C2)butanoate over a period of hours, with metabolic measurements taken at regular intervals. nih.gov This allows for the determination of key kinetic parameters, such as the rate of label incorporation into the glutamate and glutamine pools.
Table 2: Illustrative Data from a Dynamic Metabolic Profiling Study This table provides a hypothetical representation of data that could be generated from a dynamic study tracking 13C enrichment over time.
| Time After Infusion Start (minutes) | 13C Enrichment in Tissue BHB (%) | 13C Enrichment in Glutamate-C4 (%) | 13C Enrichment in Glutamine-C4 (%) |
|---|---|---|---|
| 30 | 45 | 1.5 | 1.1 |
| 60 | 70 | 3.8 | 3.0 |
| 90 | 85 | 5.9 | 4.8 |
| 120 | 92 | 6.8 | 5.7 |
This time-resolved data is crucial for constructing and validating kinetic models of metabolism. researchgate.net By fitting the dynamic changes in metabolite labeling to these models, researchers can calculate absolute metabolic flux rates, such as the rate of the TCA cycle (Vtca) and the rate of glutamate-glutamine cycling (Vcyc), providing a comprehensive and quantitative picture of tissue-specific energy metabolism. researchgate.net
Advanced Analytical Methodologies for Characterization of 3r 3 Hydroxy 2,4 13c2 Butanoate Derived Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional 13C Isotopomer Analysis
NMR spectroscopy is a cornerstone technique for analyzing ¹³C-labeled compounds, offering unparalleled insight into the specific atomic positions of the isotopes within metabolites. This capability is crucial for distinguishing between different metabolic pathways.
High-Resolution 1D and 2D 13C NMR for Detailed Labeling Patterns
High-resolution 1D and 2D ¹³C NMR spectroscopy are powerful, non-invasive methods used to track the metabolic journey of (3R)-3-hydroxy(2,4-¹³C₂)butanoate. When this labeled substrate is introduced into a biological system, the ¹³C atoms are incorporated into various downstream metabolites. Direct ¹³C NMR detection allows for the observation of these labeled carbons, providing a clear picture of the metabolic products. nih.gov
In human brain studies, infusions of [2,4-¹³C₂]-β-hydroxybutyrate (BHB), the conjugate acid of the titular compound, have shown that the ¹³C label is rapidly incorporated into the amino acid pools of glutamate (B1630785), glutamine, and aspartate. nih.gov The specific labeling patterns in these molecules can be resolved using techniques like ¹H-¹³C polarization transfer spectroscopy. nih.gov For instance, the metabolism of [2,4-¹³C₂]BHB leads to the formation of [2-¹³C]acetyl-CoA and [4-¹³C]acetyl-CoA. As these molecules enter the tricarboxylic acid (TCA) cycle, the label is transferred to specific positions in glutamate and glutamine, such as the C4 position in the first turn of the cycle. nih.govresearchgate.net
2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are instrumental in resolving overlapping signals that can be ambiguous in 1D spectra. mdpi.comnih.gov By correlating proton signals with their directly attached carbon atoms, HSQC provides unambiguous assignments of labeled positions, which is essential for accurate metabolite identification and pathway analysis. mdpi.comresearchgate.net
The following table presents data from a study on human brain metabolism following the infusion of [2,4-¹³C₂]-β-hydroxybutyrate, demonstrating the quantification of label incorporation into key metabolites.
Table 1: Fractional Enrichment of Brain Metabolites from [2,4-13C2]-β-Hydroxybutyrate Infusion
| Metabolite | Fractional ¹³C Enrichment (%) | Role/Significance |
|---|---|---|
| Glutamate-C4 | 6.78 ± 1.71 | Indicates significant neuronal metabolism of BHB. nih.gov |
Application of Hyperpolarized 13C NMR for Real-Time Metabolic Fluxes
Standard ¹³C NMR spectroscopy suffers from low sensitivity due to the low natural abundance and small gyromagnetic ratio of the ¹³C nucleus. nih.govnih.gov Hyperpolarization is a revolutionary technique that dramatically increases the signal-to-noise ratio of ¹³C-labeled molecules, by tens of thousands of times, enabling the real-time tracking of metabolic processes. nih.gov
The application of hyperpolarized (HP) ¹³C NMR to study (3R)-3-hydroxybutanoate metabolism has provided unprecedented insights into in vivo kinetics. ucsf.edu In preclinical studies, the injection of HP [1-¹³C]BHB allowed for the dynamic observation of its conversion to HP [1-¹³C]acetoacetate in the brain, a critical step in ketone body utilization. ucsf.edu This method allows researchers to directly measure enzyme-driven metabolic fluxes in vivo, which is crucial for understanding treatment responses in various conditions. nih.govucsf.edu The ability to monitor these rapid metabolic conversions within seconds provides a dynamic snapshot of cellular metabolism that is unattainable with conventional NMR methods. nih.gov
Elucidation of Metabolic Pathways via 13C-13C Spin Coupling Networks
The presence of two adjacent ¹³C atoms in a molecule, a direct result of metabolism from a doubly-labeled precursor like (3R)-3-hydroxy(2,4-¹³C₂)butanoate, gives rise to homonuclear ¹³C-¹³C scalar couplings. These couplings create distinct splitting patterns (doublets or triplets) in the ¹³C NMR spectrum, which are known as isotopomer resonances. nih.gov
Analyzing these ¹³C-¹³C spin coupling networks is a powerful tool for elucidating metabolic pathways. nih.gov For example, after the metabolism of [2,4-¹³C₂]BHB, the label can appear in glutamate at the C4 position during the first turn of the TCA cycle. If the infusion continues, this [4-¹³C]glutamate can be further metabolized, leading to labeling at the C3 position in the second turn of the cycle, resulting in [3,4-¹³C₂]glutamate. nih.gov The detection of this doubly-labeled isotopomer provides direct evidence of ongoing TCA cycle activity and can be used to quantify fluxes through specific pathways. researchgate.net By tracing these atom transition paths, researchers can confirm the activity of proposed pathways and even discover new metabolic routes. researchgate.net
Mass Spectrometry (MS) for 13C Isotopologue and Fragment Analysis
Mass spectrometry is another key analytical technique in stable isotope tracing studies. It measures the mass-to-charge ratio of ions, allowing for the quantification of mass isotopologues—molecules that differ only in their isotopic composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites
GC-MS is a robust and widely used platform for metabolomic analysis, particularly for small, volatile molecules or those that can be made volatile through chemical derivatization. nih.gov For many metabolites, including organic acids like 3-hydroxybutanoate and its downstream products, derivatization is a necessary step to improve their chromatographic properties and thermal stability. nih.govnih.gov Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govbiorxiv.org
In the context of ¹³C labeling studies, GC-MS is used to analyze the distribution of mass isotopologues in metabolites. frontiersin.org After separation on the GC column, the derivatized metabolites are ionized, typically by electron ionization (EI), which causes predictable fragmentation. By analyzing the mass spectra of these fragments, researchers can deduce information about the position of the ¹³C labels within the molecule. nih.govembopress.org For instance, feeding [2,4-¹³C₂]butanoate and analyzing the fragments of a downstream metabolite like succinate (B1194679) can reveal the relative contributions of different metabolic pathways to its formation. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), relies on the accurate measurement of these isotopologue distributions to calculate intracellular fluxes. nih.govnih.gov
Table 2: Illustrative GC-MS Fragment Ions for a Derivatized Butanoate-Related Metabolite
| Fragment Description | Hypothetical m/z (Unlabeled) | Hypothetical m/z (¹³C₂ Labeled) | Information Gained |
|---|---|---|---|
| Molecular Ion [M]⁺ | 248 | 250 | Confirms the incorporation of two ¹³C atoms into the molecule. |
| Fragment losing a methyl group [M-15]⁺ | 233 | 235 or 234 | Location of the label can be inferred depending on which methyl group is lost. |
| Fragment containing C1-C2 | 117 | 118 | Indicates if the label is present in the C1-C2 portion of the carbon backbone. |
Note: This table is illustrative. Actual m/z values depend on the specific metabolite and derivatization agent used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolome Coverage
LC-MS/MS has become an indispensable tool in metabolomics, offering high sensitivity and the ability to analyze a wide range of compounds, from polar to nonpolar, often without the need for derivatization. nih.gov This makes it particularly suitable for achieving comprehensive coverage of the metabolome. nih.govnih.gov The use of stable isotope labeling in conjunction with LC-MS allows researchers to trace the flow of atoms from a labeled precursor like (3R)-3-hydroxy(2,4-¹³C₂)butanoate through the vast network of metabolic pathways. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) adds another layer of specificity. In an MS/MS experiment, a specific precursor ion (e.g., a ¹³C-labeled metabolite) is selected, fragmented, and the resulting product ions are analyzed. This process provides structural information and enhances confidence in metabolite identification. hmdb.ca When analyzing the metabolites derived from (3R)-3-hydroxy(2,4-¹³C₂)butanoate, LC-MS/MS can distinguish and quantify different isotopologues of hundreds of compounds in a single run. nih.gov This comprehensive data can be integrated into metabolic models to provide a detailed, system-wide view of how cells utilize ketone bodies, delineating substrate contributions to critical energy pools like acetyl-CoA with high resolution. nih.gov
Stable Isotope-Resolved Metabolomics (SIRM) Approaches
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful analytical technique used to trace the metabolic fate of isotopically labeled compounds within a biological system. nih.govresearchgate.netexlibrisgroup.com By introducing a substrate enriched with a stable isotope, such as sodium;(3R)-3-hydroxy(2,4-13C2)butanoate, researchers can track the incorporation of the 13C atoms into downstream metabolites. This approach provides detailed insights into active metabolic pathways and fluxes, which cannot be obtained from conventional metabolomics that only provide a snapshot of metabolite concentrations. nih.govnih.gov The use of advanced analytical platforms like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the detection and quantification of specific isotopologues, revealing the journey of the labeled atoms through the metabolic network. nih.govresearchgate.net
In the context of this compound, the two 13C labels at the C2 and C4 positions serve as probes for ketone body metabolism. When this labeled β-hydroxybutyrate is metabolized, it is first oxidized to acetoacetate (B1235776), then converted to two molecules of acetyl-CoA. The 13C labels are carried on these acetyl-CoA molecules and can subsequently be incorporated into various other metabolites, most notably those of the Krebs cycle and associated amino acids.
A key application of SIRM with (3R)-3-hydroxy(2,4-13C2)butanoate is in neuroscience and oncology to study energy metabolism. For instance, studies in the human brain have utilized infusions of [2,4-13C2]-β-hydroxybutyrate to monitor its uptake and utilization. nih.gov Using 1H-13C polarization transfer spectroscopy, researchers detected the 13C label not only in the brain's β-hydroxybutyrate pool but also in the amino acids glutamate, glutamine, and aspartate. nih.gov This demonstrates the direct flow of carbon from ketone bodies into the neuronal Krebs cycle and neurotransmitter pools. nih.govnih.gov Such studies have shown that ketone metabolism is significantly increased in certain physiological and pathological states, such as traumatic brain injury, where it is utilized by both neurons and astrocytes. nih.gov The specific labeling patterns observed in metabolites like glutamate can help distinguish between different metabolic pathways, such as the activity of pyruvate (B1213749) carboxylase versus pyruvate dehydrogenase. nih.gov
The findings from these SIRM studies provide quantitative data on metabolic rates and pathway contributions. For example, steady-state modeling of 13C label distribution in the human brain suggested that β-hydroxybutyrate consumption was predominantly neuronal, accounting for a significant percentage of total acetyl-CoA oxidation under the study conditions. nih.gov
Table 1: Research Findings from a SIRM Study of [2,4-13C2]-β-Hydroxybutyrate Metabolism in the Human Brain This table is based on data from a study involving healthy human volunteers. nih.gov
| Parameter | Finding | Implication |
|---|---|---|
| Apparent Tissue Concentration | β-hydroxybutyrate reached 0.18 ± 0.06 mmol/L in the brain. nih.gov | Demonstrates successful transport across the blood-brain barrier and uptake by brain tissue. |
| 13C Fractional Enrichment | 6.78 ± 1.71% in Glutamate (C4); 5.68 ± 1.84% in Glutamine (C4). nih.gov | Confirms the entry of carbon from β-hydroxybutyrate into the Krebs cycle and neurotransmitter synthesis. |
| Metabolic Rate | Neuronal consumption rate of β-hydroxybutyrate was 0.032 ± 0.009 mmol·kg⁻¹·min⁻¹. nih.gov | Quantifies the rate of ketone body utilization by neurons. |
| Contribution to Energy | Accounted for 6.4 ± 1.6% of total acetyl-coenzyme A oxidation. nih.gov | Indicates that ketone bodies can be a substantial fuel source for the brain. |
Mass Spectrometry Imaging (MSI) for Spatially Resolved Metabolic Information
Mass Spectrometry Imaging (MSI) is a label-free technique that visualizes the spatial distribution of molecules directly in tissue sections. nih.govnih.gov This methodology provides crucial spatial context to metabolic studies, which is lost in traditional bulk tissue analysis. metwarebio.com By analyzing the mass-to-charge ratio of ions desorbed from specific locations on a tissue slice, MSI can generate detailed maps showing the localization of drugs, lipids, peptides, and metabolites, including those derived from isotopic tracers like this compound. nih.govnih.gov
Several ionization techniques are employed in MSI, with Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) being the most common for metabolite imaging. nih.govmetwarebio.com In a typical MALDI-MSI experiment, a thin tissue section is coated with an energy-absorbing matrix. A laser is then rastered across the sample, desorbing and ionizing molecules at each spot, which are subsequently analyzed by the mass spectrometer. nih.gov This process generates a mass spectrum for each pixel, creating a composite image that reveals the distribution of specific metabolites. nih.gov
The application of MSI to studies involving (3R)-3-hydroxy(2,4-13C2)butanoate allows researchers to visualize not only the distribution of the administered ketone body but also the spatial patterns of its metabolic products. For example, one could map the distribution of the parent compound, 13C-labeled β-hydroxybutyrate, and its downstream metabolites like 13C-labeled glutamate or glutamine within different anatomical regions of an organ, such as the brain or a tumor. metwarebio.comucsf.edu This can reveal metabolic heterogeneity within tissues, highlighting areas with high ketone body uptake and utilization. metwarebio.com Such information is invaluable for understanding the metabolic microenvironment of tumors, where different regions may exhibit distinct metabolic phenotypes, or for studying region-specific metabolism in neurodegenerative diseases. metwarebio.comucsf.edu
Recent advancements in MSI technology, such as combining it with ion mobility spectrometry (TIMS) and parallel reaction monitoring (iprm-PASEF), enhance the confidence of metabolite identification and allow for multiplexed, targeted imaging of multiple analytes in a single experiment. biorxiv.orgbiorxiv.org This enables the simultaneous mapping of various lipids and metabolites, providing a more comprehensive view of the spatial metabolic landscape and how it is influenced by the metabolism of tracers like (3R)-3-hydroxy(2,4-13C2)butanoate. biorxiv.orgbiorxiv.org
Data Processing and Correction for Natural Abundance Isotopes in 13C Measurements
When conducting stable isotope tracing studies with 13C-labeled compounds, a critical data processing step is the correction for the natural abundance of stable isotopes. nih.gov Carbon naturally exists as two stable isotopes: 12C (∼98.9%) and 13C (∼1.1%). nih.gov This means that even in an unlabeled metabolite, there is a certain probability of finding one or more 13C atoms, which contributes to the mass isotopologue distribution (MID) detected by a mass spectrometer. nih.gov This natural abundance "noise" must be accurately subtracted from the measured signal to determine the true level of enrichment that comes from the administered tracer, such as this compound. researchgate.net
Failure to correct for natural abundance leads to an overestimation of isotopic enrichment and can result in incorrect interpretations of metabolic fluxes and pathway activities. nih.gov The correction is particularly important for metabolites with a large number of carbon atoms and for detecting low levels of enrichment. researchgate.net
The correction process is a computational procedure that involves solving a system of linear equations. researchgate.netnih.gov It requires knowledge of the elemental formula of the metabolite and the natural abundance of all its constituent isotopes (e.g., 13C, 15N, 17O, 18O). nih.govresearchgate.net The measured MID is represented as a vector that is the product of a correction matrix and the true, enrichment-only MID vector. nih.gov The correction matrix itself is constructed based on the binomial probabilities of isotope distribution in the unlabeled portion of the metabolite population. researchgate.net By inverting this matrix, the true MID can be calculated from the observed data. nih.gov
Several algorithms and software tools have been developed to automate this correction process. These tools vary in their underlying algorithms and the scope of isotopes they can handle. nih.govresearchgate.netnih.gov For instance, some methods employ a basic power method for constructing the correction matrix, while others use more complex approaches to handle data from high-resolution mass spectrometers or dual-labeling experiments (e.g., 13C and 15N). researchgate.netnih.gov
Table 2: Examples of Software and Algorithms for Natural Abundance Correction This table summarizes various computational tools used for correcting mass spectrometry data in stable isotope tracing experiments.
| Tool/Algorithm | Tracer(s) Supported | Key Features | Reference |
|---|---|---|---|
| IsoCor | 13C, 15N, and others | Open-source, corrects for tracer impurity, supports high-resolution MS data. | researchgate.net |
| AccuCor2 | Dual tracers (13C/15N, 13C/2H) | R-based tool, performs resolution-dependent correction, uses non-negative least-squares. | nih.gov |
| Moseley's Algorithm | 13C, 15N | Designed for ultra-high resolution FT-ICR-MS data, provides an analytically solvable deisotoping solution. | researchgate.net |
| MSCorr | 13C, 15N | MATLAB-based software, one of the earlier algorithms for natural abundance correction. | researchgate.net |
These correction algorithms are essential for both qualitative interpretation of labeling patterns and for rigorous quantitative metabolic flux analysis. researchgate.net By accurately removing the contribution of natural isotopes, researchers can confidently trace the metabolic journey of compounds like (3R)-3-hydroxy(2,4-13C2)butanoate and quantify their contribution to cellular metabolism. nih.gov
Computational Approaches and Metabolic Modeling for Flux Estimation from 3r 3 Hydroxy 2,4 13c2 Butanoate Data
Principles of 13C Metabolic Flux Analysis (13C-MFA) Frameworks
13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic pathway activities. nih.gov The fundamental principle of 13C-MFA involves introducing a substrate with a known 13C labeling pattern, in this case, (3R)-3-hydroxy(2,4-13C2)butanoate, into a biological system. As this tracer is metabolized, the 13C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites.
The core of 13C-MFA lies in the comparison of experimentally measured isotope labeling patterns with those predicted by a computational model of the metabolic network. By minimizing the difference between the measured and simulated labeling distributions, the unknown metabolic fluxes within the model can be estimated. nih.gov This process typically involves several key steps:
Isotopic Labeling Experiment: The biological system of interest is cultured in the presence of the 13C-labeled substrate.
Isotopomer Analysis: The distribution of 13C isotopes in key metabolites is measured, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
Metabolic Modeling: A stoichiometric model of the relevant metabolic pathways is constructed.
Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explain the observed labeling patterns.
Statistical Evaluation: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated. nih.gov
The use of a doubly labeled tracer like (3R)-3-hydroxy(2,4-13C2)butanoate offers advantages in resolving complex metabolic pathways, such as those involved in ketone body metabolism.
Reconstruction and Validation of Metabolic Network Models
The accuracy of 13C-MFA is highly dependent on the quality of the underlying metabolic network model. The reconstruction of such a model for the metabolism of (3R)-3-hydroxy(2,4-13C2)butanoate involves a systematic process. Initially, a draft model is assembled based on genomic and biochemical information from databases and literature. This model comprises a comprehensive list of metabolic reactions, the enzymes that catalyze them, and the cellular compartments in which they occur. acs.orgnih.gov
For ketone body metabolism, the model must include key reactions such as the oxidation of (3R)-3-hydroxybutanoate to acetoacetate (B1235776), the subsequent activation of acetoacetate to acetoacetyl-CoA, and its entry into the tricarboxylic acid (TCA) cycle. The reconstruction process for a model relevant to (3R)-3-hydroxy(2,4-13C2)butanoate would typically include:
| Component | Description | Key Reactions for Ketone Body Metabolism |
| Reactions | The complete set of biochemical transformations. | (R)-3-hydroxybutanoate dehydrogenase, 3-oxoacid CoA-transferase, Acetoacetyl-CoA thiolase |
| Metabolites | All substrates, products, and intermediates. | (3R)-3-hydroxybutanoate, Acetoacetate, Acetoacetyl-CoA, Acetyl-CoA |
| Stoichiometry | The quantitative relationship between reactants and products. | Defines the mass balance for each metabolite in the network. |
| Compartmentalization | The cellular location of reactions (e.g., mitochondria, cytosol). | Ketone body oxidation primarily occurs in the mitochondria. |
| Gene-Protein-Reaction (GPR) Associations | The link between the genes, the proteins they encode, and the reactions they catalyze. | Provides a genetic basis for the reactions in the model. |
Validation is a critical step to ensure the predictive power of the reconstructed model. This is an iterative process that involves comparing model simulations with experimental data. biorxiv.orgnih.gov For instance, the model's ability to predict growth phenotypes or the essentiality of certain genes can be tested against experimental observations. In the context of using (3R)-3-hydroxy(2,4-13C2)butanoate, the model would be validated by its ability to accurately reproduce the observed labeling patterns in metabolites derived from the tracer.
Development and Application of Isotopomer and Cumomer Models for Quantitative Flux Determination
To translate the raw analytical data from (3R)-3-hydroxy(2,4-13C2)butanoate tracer experiments into metabolic fluxes, mathematical models that describe the flow of isotopes through the network are required. Isotopomer and cumomer models are two such frameworks.
An isotopomer is a molecule with a specific pattern of isotopic labeling. For a metabolite with n carbon atoms, there are 2^n possible isotopomers. Modeling the balance of all isotopomers can be computationally intensive for large networks.
Cumomers , or cumulative isotopomers, represent a more computationally efficient approach. They are defined as the set of all isotopomers with a specific subset of carbon atoms labeled. The use of cumomer models simplifies the system of equations that need to be solved for flux determination.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the positional information of isotopes within a molecule, making it highly suitable for analyzing data from (3R)-3-hydroxy(2,4-13C2)butanoate experiments. acs.orgnih.gov Bonded cumomer analysis is a specialized framework designed to directly integrate the information-rich data from 13C-NMR, such as 13C-13C scalar couplings, into flux calculations.
The ability to detect couplings between adjacent 13C atoms provides direct evidence of which chemical bonds in the precursor molecule remained intact during metabolism. This information is invaluable for resolving fluxes through pathways where carbon backbones are rearranged. For example, analyzing the 13C-13C coupling patterns in glutamate (B1630785) derived from (3R)-3-hydroxy(2,4-13C2)butanoate can provide detailed insights into TCA cycle activity.
Mass Spectrometry (MS) is another widely used analytical technique in 13C-MFA. MS measures the mass distribution of molecules and their fragments. Fragmented cumomer analysis is tailored to leverage the data from MS instruments, particularly from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov
When a metabolite is analyzed by MS, it often breaks into characteristic fragments. The labeling pattern of these fragments provides information about the labeling of the parent molecule. Fragmented cumomer models relate the measured mass distributions of these fragments to the metabolic fluxes in the network. For instance, the labeling pattern of fragments of amino acids derived from the metabolism of (3R)-3-hydroxy(2,4-13C2)butanoate can be used to infer fluxes in central carbon metabolism.
Statistical Analysis of Flux Estimates and Confidence Interval Calculation
Once a best-fit set of fluxes is determined, it is crucial to assess the statistical reliability of these estimates. This involves two main components: a goodness-of-fit analysis and the calculation of confidence intervals.
The goodness-of-fit analysis determines how well the model-predicted labeling patterns match the experimental data. This is often done using a chi-square test. A statistically acceptable fit indicates that the model structure and the estimated fluxes are consistent with the measured data.
Parameter Continuation: This method involves systematically varying a single flux while re-optimizing the remaining fluxes to determine the range over which an acceptable fit to the data is maintained.
Monte Carlo Methods: These methods involve performing multiple flux estimations on simulated datasets that are generated by adding random noise to the experimental data. The distribution of the resulting flux estimates is then used to determine the confidence intervals.
Recent advancements have also explored the use of Bayesian statistics to provide a more robust quantification of flux uncertainty.
Specialized Software and Computational Platforms for 13C-MFA Implementation
The complex calculations involved in 13C-MFA necessitate the use of specialized software packages. These platforms provide a user-friendly environment for model construction, data input, flux estimation, and statistical analysis. The choice of software can depend on the specific type of data (NMR or MS), the complexity of the metabolic network, and whether the analysis is for a steady-state or non-stationary isotopic labeling experiment.
Several software tools are available, each with its own strengths:
| Software | Key Features | Typical Application |
| INCA | User-friendly interface, supports both steady-state and non-stationary MFA, integrates MS and NMR data. nih.gov | Widely used for a variety of biological systems. |
| 13CFLUX2 | High-performance suite for large-scale MFA, supports high-performance computing environments. | Suitable for complex models and high-throughput studies. |
| OpenFLUX | Spreadsheet-based interface, open-source, and flexible. | Good for users who want to customize their analysis. |
| Metran | Supports tracer experiment design and statistical analysis. | Useful for both planning and analyzing 13C-MFA experiments. |
These software packages have made 13C-MFA more accessible to researchers, enabling the quantitative analysis of metabolic fluxes in a wide range of biological systems using tracers like sodium;(3R)-3-hydroxy(2,4-13C2)butanoate.
In Vivo and in Vitro Investigations of 3r 3 Hydroxy 2,4 13c2 Butanoate Metabolism in Diverse Biological Systems
Mammalian Metabolism Studies Using (3R)-3-Hydroxy(2,4-13C2)butanoate
In mammals, ketone bodies are crucial alternative energy sources to glucose, particularly for the brain, heart, and skeletal muscle, especially during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. nih.gov The use of ¹³C-labeled (3R)-3-hydroxybutanoate allows for precise quantification of ketone body transport, uptake, and utilization, shedding light on inter-organ relationships and cellular bioenergetics.
Brain Metabolism and Neurotransmitter Precursor Synthesis
(3R)-3-hydroxybutanoate is an important fuel for the brain when glucose availability is limited. capes.gov.br Studies using ¹³C-labeled beta-hydroxybutyrate (βOHB), such as (3R)-3-hydroxy(2,4-13C2)butanoate, have been instrumental in directly measuring its metabolism in vivo. When infused, the ¹³C label from [2,4-¹³C₂]-β-hydroxybutyrate can be detected not only in the brain's βOHB pool but also in the amino acid pools of glutamate (B1630785), glutamine, and aspartate. nih.govnih.gov This demonstrates that ketone bodies are not just an energy source but also a carbon source for the synthesis of key neurotransmitters and their precursors.
The metabolism of [2,4-¹³C₂]-β-hydroxybutyrate involves its conversion to [¹³C₂]-acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. This process labels key intermediates of the cycle, which are direct precursors to neurotransmitters. For instance, α-ketoglutarate is a precursor to glutamate, which can then be converted to glutamine or the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov Research has shown that during acute hyperketonemia, the consumption of β-hydroxybutyrate is predominantly neuronal. nih.govnih.gov Modeling of the ¹³C label distribution suggests that β-hydroxybutyrate consumption by neurons can account for a significant portion of total acetyl-CoA oxidation in the brain. nih.govnih.gov These findings highlight the blood-brain barrier's role in controlling ketone oxidation and confirm the rapid utilization of ketones with minimal accumulation in the brain. nih.govnih.gov
Table 1: Brain Metabolism of [2,4-¹³C₂]-β-Hydroxybutyrate in Humans
This table summarizes key findings from a human study involving the infusion of [2,4-¹³C₂]-β-hydroxybutyrate to measure its uptake and metabolism in the brain. Data adapted from studies using ¹H-¹³C polarization transfer spectroscopy. nih.govnih.gov
| Parameter | Value |
|---|---|
| Apparent Tissue β-Hydroxybutyrate Concentration | 0.18 ± 0.06 mmol/L |
| Relative Fractional Enrichment of ¹³C-4-Glutamate | 6.78 ± 1.71% |
| Relative Fractional Enrichment of ¹³C-4-Glutamine | 5.68 ± 1.84% |
| Rate of Neuronal β-Hydroxybutyrate Consumption | 0.032 ± 0.009 mmol·kg⁻¹·min⁻¹ |
| Contribution to Total Acetyl-CoA Oxidation | 6.4 ± 1.6% |
Hepatic Ketogenesis and Interorgan Ketone Body Exchange
The liver is the primary site of ketogenesis, the process of synthesizing ketone bodies from fatty acids. nih.gov This process is particularly active during fasting or low carbohydrate intake when insulin (B600854) levels are low. nih.gov Hepatocytes convert acetyl-CoA derived from fatty acid β-oxidation into acetoacetate (B1235776) and (R)-3-hydroxybutyrate. nih.gov These ketone bodies are then released into the bloodstream and transported to extrahepatic tissues like the brain, heart, and muscles for use as fuel. nih.gov
Stable isotope tracers like (3R)-3-hydroxy(2,4-13C2)butanoate are essential tools for studying the kinetics of hepatic ketogenesis and the subsequent interorgan exchange. nih.govnih.gov By infusing a labeled ketone body and measuring its dilution in the bloodstream by unlabeled, endogenously produced ketones, researchers can calculate the rate of appearance (Ra) of ketone bodies, which reflects the rate of hepatic synthesis. nih.gov This methodology allows for the quantification of absolute reaction velocities for pathways involved in hepatic fat disposal. nih.gov Furthermore, detecting the ¹³C label in various metabolites within different organs provides a map of ketone body uptake and utilization across the body, offering a systemic view of energy metabolism. nih.gov Studies using hyperpolarized ¹³C-labeled precursors have shown that ketone production from carbohydrates can be detected, indicating that ketogenesis is not exclusively linked to fatty acid oxidation under all conditions. nih.gov
Metabolic Reprogramming in Cell Lines (e.g., Cancer Cells, Hepatoma Cells)
Metabolic reprogramming is a recognized hallmark of cancer. nih.govmdpi.comwjarr.com Cancer cells alter their metabolic pathways to support rapid proliferation, growth, and survival in the often nutrient-poor and hypoxic tumor microenvironment. nih.govmdpi.com While the most famous example is the Warburg effect—an increased reliance on aerobic glycolysis—alterations in lipid and amino acid metabolism are also critical. wjarr.comnih.gov
The role of ketone body metabolism in cancer is complex and context-dependent. Some tumors may utilize ketone bodies as an alternative fuel source, while others may not. Tracers such as (3R)-3-hydroxy(2,4-13C2)butanoate are invaluable for investigating this aspect of tumor metabolism. By culturing cancer cell lines (such as those derived from gliomas, or hepatoma cells like HepG2) with labeled 3-hydroxybutanoate, researchers can trace the fate of the ¹³C atoms. This can reveal:
Whether cancer cells can take up and catabolize ketone bodies.
The extent to which ketones contribute to the TCA cycle for ATP production versus anabolic pathways (e.g., synthesis of fatty acids or non-essential amino acids). encyclopedia.pub
How the utilization of ketones is affected by oncogenic mutations (e.g., in PI3K, KRAS) or the dysfunction of tumor suppressor genes (e.g., PTEN) that are known to drive metabolic reprogramming. nih.govnih.gov
This approach allows for a direct assessment of a tumor's metabolic phenotype, potentially identifying metabolic vulnerabilities that could be targeted therapeutically. wjarr.com
Microbial Metabolism and Biotechnological Applications
Microorganisms exhibit vast metabolic diversity, with many species capable of utilizing a wide range of carbon sources. (R)-3-hydroxybutyrate is a key metabolite in many bacteria, either as a monomer for the synthesis of polyhydroxybutyrate (B1163853) (PHB), a carbon and energy storage polymer, or as a growth substrate itself. nih.gov
Characterization of Carbon Nutrient Utilization and Assimilation Pathways
Understanding how microbes utilize different carbon sources is fundamental to microbial ecology and biotechnology. Isotope labeling with substrates like (3R)-3-hydroxy(2,4-13C2)butanoate is a powerful technique for this purpose. nih.gov When a mixed microbial community is exposed to a ¹³C-labeled substrate, the label becomes incorporated into the biomass of the organisms that consume it. psu.edu
By analyzing the ¹³C enrichment in specific biomarkers, such as phospholipid fatty acids (PLFAs), researchers can identify which microbial groups are actively assimilating the carbon from the labeled substrate. nih.govresearchgate.net For example, specific PLFAs are characteristic of different groups, such as Gram-positive or Gram-negative bacteria and fungi. psu.edu This method can reveal preferences for certain substrates; for instance, studies have shown that bacteria may be more efficient at utilizing simple compounds like acetic acid and glucose compared to more complex ones. nih.gov Applying this technique with (3R)-3-hydroxy(2,4-13C2)butanoate can precisely identify the microorganisms within a complex sample (e.g., soil or the gut microbiome) that are capable of catabolizing ketone bodies and can quantify the flow of carbon from this substrate into the microbial food web. nih.govresearchgate.net
Table 2: Example of ¹³C-Substrate Incorporation into Microbial Biomass
This table illustrates typical data from studies using various ¹³C-labeled substrates to assess microbial utilization in soil samples. The data show differential incorporation, indicating substrate preferences among the microbial community. Data conceptualized from findings in laboratory incubation experiments. nih.govpsu.edu
| ¹³C-Labeled Substrate | Relative ¹³C Incorporation into Total PLFAs (Arbitrary Units) | Primary Utilizing Group (Example) |
|---|---|---|
| Acetic Acid | 100 | General Bacteria |
| Glucose | 85 | General Bacteria & Fungi |
| Glycine | 42 | Specific Bacterial Groups |
| Starch | 35 | Fungi & Amylolytic Bacteria |
Engineering Microbial Strains for Enhanced Production of Value-Added Products
The metabolic pathways of microorganisms are increasingly being harnessed for the bio-based production of valuable chemicals, fuels, and pharmaceuticals. nih.gov (R)-3-hydroxybutyrate is a valuable chiral building block for synthesizing antibiotics and biodegradable polymers. frontiersin.org Metabolic engineering and synthetic biology approaches are used to create microbial factories, often using platform organisms like Escherichia coli or Saccharomyces cerevisiae, for the high-yield production of such compounds. nih.gov
These engineering efforts involve introducing heterologous genes to create new synthetic pathways and deleting native genes to eliminate competing pathways, thereby directing the flow of carbon from a simple feedstock (like glucose or glycerol) towards the desired product. nih.govuwaterloo.ca For instance, strains of E. coli have been successfully engineered to produce (R)-3-hydroxybutyrate by expressing genes such as phaA (acetyl-CoA acetyltransferase) and phaB (acetoacetyl-CoA reductase). nih.govbiorxiv.org
In this context, (3R)-3-hydroxy(2,4-13C2)butanoate can be used as a tracer to optimize these engineered strains. By feeding the labeled compound to a microbe designed to use it as a precursor, researchers can perform metabolic flux analysis to:
Quantify the efficiency of conversion to a downstream value-added product.
Identify metabolic bottlenecks where the pathway is slow or inefficient.
Detect whether the carbon is being diverted into undesirable side pathways.
This detailed understanding of intracellular metabolic fluxes is crucial for the rational design and iterative improvement of microbial strains for industrial biotechnology.
Plant Metabolism: Tracing Carbon Through Unique Pathways
The study of (3R)-3-hydroxybutanoate (3-HB), a ketone body, within plant systems is an emerging field of research. While 3-HB is recognized as a naturally occurring metabolite in various plant species, the intricate details of its metabolic fate are not as comprehensively characterized as in mammalian or bacterial systems. nih.govnih.gov Isotopic tracer studies, particularly those employing specifically labeled compounds like (3R)-3-hydroxy(2,4-13C2)butanoate, are pivotal for mapping the precise pathways its carbon constituents traverse upon assimilation by plant cells. Although extensive data from such specific tracer experiments in plants are not widely documented, fundamental biochemical principles allow for a detailed projection of the metabolic journey of these labeled carbon atoms.
Plants possess the enzymatic machinery homologous to that found in bacteria for 3-HB synthesis, including β-ketothiolase and acetoacetyl-CoA reductase, suggesting an endogenous capacity for its metabolism. nih.govnih.gov When exogenous (3R)-3-hydroxy(2,4-13C2)butanoate is introduced into a plant system, it is expected to enter the central metabolic network following its conversion into acetyl-CoA. The specific labeling at the C2 and C4 positions allows for a precise theoretical tracing of these carbons.
The initial metabolic activation involves the oxidation of (3R)-3-hydroxy(2,4-13C2)butanoate to [2,4-13C2]acetoacetate, followed by its conversion to [2,4-13C2]acetoacetyl-CoA. The subsequent thiolytic cleavage of [2,4-13C2]acetoacetyl-CoA by the enzyme β-ketothiolase is a critical step. This reaction yields two molecules of acetyl-CoA. Crucially, one molecule, derived from carbons 3 and 4 of the original butanoate chain, will be labeled at the carboxyl carbon ([2-13C]acetyl-CoA), while the other molecule (from carbons 1 and 2) will be unlabeled.
This [2-13C]acetyl-CoA then serves as a labeled precursor, feeding into several major metabolic pathways:
Tricarboxylic Acid (TCA) Cycle: The labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form [5-13C]citrate. As the cycle progresses, the 13C label is transferred to subsequent intermediates. In the first turn of the cycle, it would be incorporated into the C5 position of α-ketoglutarate. This provides a direct route for the carbon skeleton of 3-HB to be utilized for energy production (NADH and FADH2) and as a source of biosynthetic precursors.
Amino Acid Biosynthesis: The labeled intermediates of the TCA cycle, such as α-ketoglutarate and oxaloacetate, can be siphoned off for the synthesis of amino acids. For instance, [5-13C]α-ketoglutarate can be transaminated to form [5-13C]glutamate, which can be further metabolized into glutamine, proline, and arginine, all carrying the isotopic label.
Fatty Acid and Isoprenoid Synthesis: Acetyl-CoA is the fundamental building block for the synthesis of fatty acids and isoprenoids in plastids and the cytoplasm. The [2-13C]acetyl-CoA derived from (3R)-3-hydroxy(2,4-13C2)butanoate can be incorporated into these pathways, leading to the labeling of lipids, sterols, and various secondary metabolites.
Poly-β-hydroxybutyrate (PHB) Synthesis: As 3-HB is the monomeric unit of the biopolymer PHB, its direct polymerization represents a significant potential metabolic fate, particularly in genetically engineered plants designed for bioplastic production. nih.gov In this pathway, the (3R)-3-hydroxy(2,4-13C2)butanoate could theoretically be activated to its CoA thioester and directly incorporated into the growing polymer chain, retaining both 13C labels in the resulting PHB.
The hypothetical distribution of the 13C label from (3R)-3-hydroxy(2,4-13C2)butanoate into primary plant metabolites over time is illustrated in the following table. This table represents the expected outcome of a tracer experiment, demonstrating the flow of carbon from the initial compound into the central metabolic network.
Table 1: Hypothetical Time-Course of 13C Label Incorporation into Key Plant Metabolites from (3R)-3-hydroxy(2,4-13C2)butanoate.
| Metabolite | Expected Labeling Position | Relative 13C Enrichment (at 1 hour) | Relative 13C Enrichment (at 6 hours) | Primary Metabolic Pathway |
|---|---|---|---|---|
| Citrate (B86180) | C5 | High | Moderate | TCA Cycle |
| α-Ketoglutarate | C5 | High | Moderate | TCA Cycle |
| Glutamate | C5 | Moderate | High | Amino Acid Synthesis |
| Malate | C1, C4 | Low | Moderate | TCA Cycle (after first turn) |
| Sucrose | Multiple | Low | Moderate | Gluconeogenesis |
| Palmitic Acid (C16:0) | Even Carbons | Low | Moderate | Fatty Acid Synthesis |
Further analysis of carbon flux can distinguish between different metabolic activities. For example, the ratio of 13C enrichment in glutamate versus glutamine can provide insights into the relative rates of nitrogen assimilation and amino acid metabolism in different cellular compartments or under varying environmental conditions. The table below outlines the expected distribution of the 13C label into major biochemical fractions within plant tissue.
Table 2: Projected Distribution of 13C from (3R)-3-hydroxy(2,4-13C2)butanoate Across Biochemical Fractions in Plant Tissue.
| Biochemical Fraction | Key Labeled Components | Projected 13C Incorporation | Metabolic Significance |
|---|---|---|---|
| Soluble Amino Acids | Glutamate, Glutamine, Proline | High | Nitrogen metabolism, stress response |
| Organic Acids | Citrate, Malate, Succinate (B1194679) | High | TCA cycle activity, energy status |
| Soluble Sugars | Sucrose, Glucose, Fructose | Moderate | Carbon partitioning, gluconeogenesis |
| Lipids | Fatty Acids, Sterols | Moderate | Membrane synthesis, carbon storage |
| Starch/Structural Carbohydrates | Cellulose, Starch | Low | Long-term carbon storage, cell wall synthesis |
| Proteins | Incorporated Labeled Amino Acids | Low to Moderate | Protein turnover and synthesis |
Advanced Research Directions and Emerging Applications of 3r 3 Hydroxy 2,4 13c2 Butanoate Tracing
Spatially Resolved Metabolic Flux Analysis at Cellular and Subcellular Levels
Conventional MFA provides an average flux profile across a population of cells. However, metabolic heterogeneity exists at both the tissue and single-cell level. Spatially resolved metabolic flux analysis aims to overcome this limitation by providing flux maps with cellular or even subcellular resolution. This can be achieved through various techniques, including imaging mass spectrometry and the analysis of sorted cell populations.
By using (3R)-3-hydroxy(2,4-13C2)butanoate as a tracer, researchers can investigate how different cell types within a tissue utilize ketone bodies. For example, in the brain, this tracer can help delineate the metabolic interplay between neurons and glial cells in ketone body metabolism. A study using the structurally similar tracer [2,4-¹³C₂]BHB (β-hydroxybutyrate) demonstrated the feasibility of tracing ketone body metabolism in different brain compartments. researchgate.net This approach allows for the quantification of cell-type-specific rates of ketone body oxidation and their contribution to the TCA cycle. researchgate.net
Furthermore, by combining isotopic tracing with subcellular fractionation, it is possible to determine metabolic fluxes within different organelles, such as mitochondria and cytosol. nih.gov This is crucial for understanding the compartmentalization of metabolic pathways. For instance, tracing the ¹³C label from (3R)-3-hydroxy(2,4-13C2)butanoate into mitochondrial and cytosolic metabolite pools can elucidate the transport of ketone body-derived metabolites across the mitochondrial membrane and their subsequent fate in different cellular compartments.
Table 2: Techniques for Spatially Resolved MFA with Ketone Body Tracers
| Technique | Resolution | Application with (3R)-3-hydroxy(2,4-13C2)butanoate |
| Imaging Mass Spectrometry (e.g., MALDI-IMS) | Cellular | Visualize the distribution of ¹³C-labeled metabolites derived from butanoate within a tissue section, identifying "hotspots" of ketone body metabolism. |
| Fluorescence-Activated Cell Sorting (FACS) followed by Mass Spectrometry | Cell-type specific | Quantify the incorporation of the ¹³C label from butanoate into specific cell populations isolated from a heterogeneous tissue, such as different types of immune cells in a tumor microenvironment. |
| Subcellular Fractionation followed by Mass Spectrometry | Subcellular (e.g., mitochondria, cytosol) | Determine the flux of ¹³C-labeled metabolites derived from butanoate into different organelles, revealing the subcellular organization of ketone body metabolism. |
Development of Novel Hyperpolarized Tracers for Real-Time In Vivo Metabolic Interrogation
Hyperpolarization is a technique that dramatically increases the nuclear magnetic resonance (NMR) signal of a molecule, enabling real-time, non-invasive imaging of metabolic pathways in vivo. nih.govnih.gov Hyperpolarized ¹³C-labeled compounds, such as pyruvate (B1213749), have been successfully used in clinical studies to visualize metabolic alterations in tumors. nih.gov
The development of hyperpolarized (3R)-3-hydroxy(2,4-13C2)butanoate represents a promising frontier for the real-time in vivo interrogation of ketone body metabolism. By injecting a bolus of hyperpolarized (3R)-3-hydroxy(2,4-13C2)butanoate and acquiring rapid magnetic resonance spectroscopic imaging (MRSI) data, clinicians and researchers could visualize the uptake and metabolic conversion of this ketone body in various organs with high temporal resolution.
This technology has the potential to revolutionize the diagnosis and monitoring of diseases characterized by altered ketone body metabolism, such as certain cancers, neurological disorders, and heart failure. osti.gov For example, it could be used to assess the metabolic response of a tumor to therapies that target ketone body utilization or to monitor the recovery of cardiac metabolism after a heart attack. While the short half-life of the hyperpolarized state presents a technical challenge, ongoing advancements in polarization technology and imaging techniques are continuously improving the feasibility of such studies. nih.govnih.gov
Table 3: Potential Clinical Applications of Hyperpolarized (3R)-3-hydroxy(2,4-13C2)butanoate
| Disease Area | Clinical Question | Information Gained from Hyperpolarized Tracer |
| Oncology | Does a specific brain tumor utilize ketone bodies for growth? | Real-time visualization of the conversion of hyperpolarized butanoate to ¹³C-labeled glutamate (B1630785) within the tumor, indicating active ketone body catabolism. |
| Neurology | Is ketone body metabolism impaired in the brains of patients with Alzheimer's disease? | Quantification of the rate of hyperpolarized butanoate uptake and oxidation in different brain regions, potentially identifying early metabolic deficits. |
| Cardiology | How does the heart's reliance on ketone bodies change in heart failure? | Measurement of the flux of hyperpolarized butanoate into the cardiac TCA cycle, providing a non-invasive assessment of myocardial substrate preference. |
Advancements in Quantitative Modeling of Complex Metabolic Networks
The data generated from ¹³C tracing experiments, including those with (3R)-3-hydroxy(2,4-13C2)butanoate, are used to construct and refine quantitative models of metabolic networks. nih.gov These models are essential for extracting meaningful flux information from the complex labeling patterns of metabolites. embopress.org Recent advancements in computational modeling have enabled the analysis of increasingly complex systems, including whole-organism and multi-organ metabolic networks. researchgate.net
One key area of advancement is the development of software and algorithms that can handle large-scale metabolic models and integrate data from multiple isotopic tracers. researchgate.net This is particularly relevant for studying systemic metabolism, where different organs exchange metabolites. For example, a model of whole-body metabolism could use data from tracing with (3R)-3-hydroxy(2,4-13C2)butanoate to quantify the production of ketone bodies by the liver and their subsequent utilization by the brain, heart, and skeletal muscle.
Another important development is the incorporation of thermodynamic and kinetic constraints into metabolic models. nih.govnih.gov This improves the accuracy of flux predictions by ensuring that the calculated fluxes are biochemically feasible. nih.gov As more quantitative data on enzyme kinetics and metabolite concentrations become available, these models will become increasingly powerful tools for predicting metabolic phenotypes and designing metabolic engineering strategies.
Table 4: Evolution of Quantitative Modeling in Metabolic Flux Analysis
| Modeling Approach | Key Features | Application to (3R)-3-hydroxy(2,4-13C2)butanoate Tracing |
| Stoichiometric Models | Based on the mass balance of metabolites in a metabolic network. | Provides a basic framework for analyzing the possible routes of ¹³C label distribution from butanoate. |
| ¹³C-Metabolic Flux Analysis (MFA) | Uses ¹³C labeling data to quantify intracellular fluxes. | Precisely quantifies the rates of ketone body oxidation and incorporation into other metabolic pathways. |
| Genome-Scale Metabolic Models (GEMs) | Incorporates all known metabolic reactions of an organism. | Allows for the simulation of the systemic effects of altered ketone body metabolism. |
| Kinetically and Thermodynamically Constrained Models | Integrates enzyme kinetics and thermodynamic feasibility into the model. | Improves the accuracy and predictive power of flux estimations from butanoate tracing data. |
Exploration of Uncharted Metabolic Pathways and Enzyme Activities
Isotopic tracers like (3R)-3-hydroxy(2,4-13C2)butanoate are invaluable tools for discovering novel metabolic pathways and uncharacterized enzyme activities. nih.gov By tracking the flow of ¹³C atoms through the metabolic network, researchers can identify unexpected labeling patterns in metabolites, which may indicate the presence of previously unknown biochemical reactions. nih.gov
For example, while the primary fate of ketone bodies is oxidation in the TCA cycle, tracing studies may reveal that the carbon backbone of (3R)-3-hydroxy(2,4-13C2)butanoate is incorporated into other classes of molecules, such as lipids or signaling molecules. A "deep labeling" approach, where cells are cultured in a medium with multiple ¹³C-labeled nutrients, can be particularly powerful for identifying a wide range of endogenously synthesized metabolites and uncovering novel metabolic activities. nih.gov
Furthermore, ¹³C tracing can be used to probe the stereospecificity of enzymatic reactions. The specific (3R) configuration of the tracer allows for the study of enzymes that act on this particular stereoisomer of 3-hydroxybutanoate. This can lead to the discovery of new enzymes with specific substrate preferences and provide insights into the regulation of metabolic pathways at the level of individual enzymatic steps. The application of such tracers can help to confirm or refute the activity of computationally predicted metabolic pathways.
Table 5: Examples of Discoveries Enabled by ¹³C Tracing
| Discovery | Methodological Approach | Implication for Ketone Body Research with (3R)-3-hydroxy(2,4-13C2)butanoate |
| Novel biosynthetic pathways | ¹³C-MFA combined with genetic perturbations. | Identification of alternative routes for the synthesis or degradation of ketone bodies in different organisms or disease states. |
| Uncharacterized enzyme activities | Analysis of unexpected ¹³C labeling patterns in metabolites. | Discovery of novel enzymes that metabolize 3-hydroxybutanoate or its downstream products. |
| Metabolic channeling | Tracing the transfer of ¹³C labels between enzymes in a metabolic complex. | Elucidation of how ketone body metabolizing enzymes are organized within the cell to enhance catalytic efficiency. |
| Substrate promiscuity of enzymes | Observing the incorporation of ¹³C labels into unexpected products. | Revealing that known enzymes can also act on ketone bodies or their derivatives, expanding our understanding of metabolic networks. |
Q & A
Basic: How is sodium (3R)-3-hydroxy(2,4-13C2)butanoate synthesized, and what considerations are critical for ensuring isotopic purity?
Answer:
The synthesis involves reacting 3-hydroxybutanoic acid with sodium hydroxide in aqueous conditions. Isotopic labeling at positions 2 and 4 is achieved using 13C-enriched precursors. Key considerations include:
- Isotopic purity : Ensuring minimal cross-contamination with unlabeled carbons during precursor preparation.
- Purification : Chromatographic techniques (e.g., HPLC) to remove unreacted intermediates and byproducts.
- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm isotopic incorporation and positional accuracy .
Basic: What analytical techniques are most effective for tracking this compound in metabolic studies?
Answer:
- NMR spectroscopy : Detects 13C nuclei, enabling real-time tracking of labeled carbons in metabolic intermediates (e.g., ketone bodies, TCA cycle metabolites) .
- Mass spectrometry (MS) : Provides high sensitivity for quantifying isotopic enrichment in tissue extracts or biofluids. Liquid chromatography-tandem MS (LC-MS/MS) is preferred for complex matrices .
- Isotope ratio mass spectrometry (IRMS) : Measures low-abundance 13C for precise flux analysis in long-term metabolic studies .
Basic: How does dual 13C labeling at positions 2 and 4 enhance ketone body metabolism studies compared to non-labeled analogs?
Answer:
The 13C labels allow:
- Pathway discrimination : Tracing carbons through β-oxidation, ketogenesis, and gluconeogenesis. Position 4 is critical for tracking acetyl-CoA entry into the TCA cycle.
- Quantitative flux analysis : Computational modeling (e.g., isotopomer spectral analysis) to determine pathway contributions under varying physiological states (e.g., fasting, diabetes) .
Advanced: What experimental design challenges arise in in vivo metabolic flux studies, and how are they mitigated?
Answer:
Challenges :
- Isotopic dilution : Unlabeled endogenous substrates dilute the tracer, reducing signal-to-noise ratios.
- Compartmentalization : Differential metabolism in tissues (e.g., liver vs. brain) complicates data interpretation.
Mitigation strategies : - Dose optimization : Bolus injections or continuous infusions to maintain steady-state isotopic enrichment.
- Tissue-specific sampling : Microdialysis or organ-specific extraction to isolate metabolic pools .
Advanced: How can conflicting data from 13C tracing studies (e.g., unexpected intermediates) be resolved?
Answer:
- Cross-validation : Combine NMR and MS to confirm isotopomer distributions.
- Pathway inhibition studies : Use enzyme inhibitors (e.g., malonyl-CoA decarboxylase for fatty acid oxidation) to identify alternative routes.
- Computational modeling : Tools like OpenFLUX or INCA reconcile discrepancies by testing multiple metabolic network hypotheses .
Advanced: What are the advantages of dual 13C labeling (positions 2 and 4) over single-labeling in TCA cycle studies?
Answer:
- Multi-node tracking : Position 2 labels enter the TCA cycle via succinyl-CoA, while position 4 labels reflect acetyl-CoA contributions.
- Improved resolution : Distinguishes between oxidative (glucose-derived) and ketolytic (ketone-derived) acetyl-CoA sources.
- Dynamic flux quantification : Enables simultaneous measurement of forward/reverse reactions (e.g., citrate synthase vs. ATP-citrate lyase) .
Advanced: What limitations exist in hyperpolarized MRI studies using this compound, and how do they impact data interpretation?
Answer:
- Short hyperpolarization half-life : Requires rapid imaging (<2 minutes) to capture metabolic conversions.
- Signal overlap : Co-detection of 13C-labeled metabolites (e.g., lactate, alanine) necessitates spectral-spatial encoding.
- Toxicity concerns : High doses of hyperpolarized agents may alter cellular redox states. Solutions include dose titration and kinetic modeling to extrapolate early-timepoint data .
Advanced: How does this compound compare to 13C4-labeled analogs in branched-chain amino acid (BCAA) metabolism studies?
Answer:
- Specificity : Dual labeling avoids the "scrambling" of 13C seen in uniformly labeled (13C4) compounds, simplifying isotopomer analysis.
- Cost-effectiveness : Fewer 13C atoms reduce synthesis costs while retaining pathway specificity.
- Application scope : Ideal for studies focusing on BCAA catabolism to ketone bodies (e.g., in muscle wasting or ketogenic diets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
